N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide

Lipophilicity Drug-likeness Imidazo[1,2-a]pyridine

Select N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridine-3-sulfonamide for your screening library when you need a scaffold that differentiates against fully aromatic imidazopyridine analogs. Its partially saturated core and ortho‑linked pyridine‑3‑sulfonamide create a conformational and pharmacophoric signature that cannot be replicated by pyrrolidine, thiophene or benzenesulfonamide congeners. The low computed XLogP3‑AA (1.8) and high TPSA (85.3 Ų) enable DMSO‑sparing dosing, reducing solvent artifacts in ADP‑Glo™, LanthaScreen™ or Caliper mobility‑shift assays. With five H‑bond acceptors it biases target engagement toward extracellular domains, making it ideal for GPCR/cytokine receptor campaigns.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 2097902-80-0
Cat. No. B2942070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide
CAS2097902-80-0
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C18H18N4O2S/c23-25(24,14-6-5-10-19-12-14)21-16-8-2-1-7-15(16)17-13-22-11-4-3-9-18(22)20-17/h1-2,5-8,10,12-13,21H,3-4,9,11H2
InChIKeyNUTKKBRCQBJMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide (CAS 2097902-80-0): Chemical Identity and Computed Property Baseline


N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridine-3-sulfonamide (CAS 2097902-80-0) is a synthetic small molecule (MW 354.4 g/mol; molecular formula C18H18N4O2S) belonging to the imidazo[1,2-a]pyridine sulfonamide class. Its structure features a partially saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core, an ortho-substituted phenyl linker, and a terminal pyridine-3-sulfonamide group, as registered in PubChem under CID 122283187 [1]. The compound is catalogued by screening library vendors as a non‑human research chemical, with reported purity typically ≥95% [1].

Why N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide Cannot Be Interchanged with Other Imidazopyridine Sulfonamides


Within the imidazo[1,2-a]pyridine sulfonamide family, three structural variables—the saturation state of the pyridine ring, the position of the sulfonamide linker on the central phenyl, and the identity of the terminal sulfonamide heterocycle—each independently dictate molecular recognition, lipophilicity, and hydrogen‑bonding capacity [1]. Generic substitution between analogs that differ in these features risks unpredictable shifts in target binding, solubility, and metabolic stability. The 5,6,7,8‑tetrahydro saturation confers a distinct conformational profile relative to fully aromatic imidazo[1,2-a]pyridines, while the ortho‑phenyl linkage and pyridine‑3‑sulfonamide terminus create a unique pharmacophoric arrangement that cannot be replicated by pyrrolidine‑, thiophene‑, or benzenesulfonamide congeners [1].

Quantitative Differentiation Evidence for N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide Against Closest Analogs


Distinct Lipophilicity (XLogP3-AA) Versus Fully Aromatic Imidazo[1,2-a]pyridine Sulfonamide Scaffolds

The target compound exhibits a computed XLogP3-AA value of 1.8 [1], which is approximately 0.5–1.0 log unit lower than the typical range (2.3–2.8) reported for fully aromatic imidazo[1,2-a]pyridine sulfonamides bearing comparable terminal groups [2]. This reduction in lipophilicity, attributable to the partially saturated tetrahydro core, is expected to improve aqueous solubility and reduce non‑specific protein binding relative to unsaturated analogs.

Lipophilicity Drug-likeness Imidazo[1,2-a]pyridine

Unique Topological Polar Surface Area (TPSA) Profile Relative to Pyrrolidine- and Thiophene-Sulfonamide Analogs

The target compound possesses a computed TPSA of 85.3 Ų [1], which is approximately 10–20 Ų higher than that of closely related N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide (predicted TPSA ≈ 65–70 Ų) and N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide analogs (predicted TPSA ≈ 55–65 Ų) [2]. The elevated TPSA arises from the additional nitrogen atom in the pyridine-3-sulfonamide terminus.

TPSA Bioavailability Sulfonamide analog comparison

Hydrogen Bond Acceptor Count Advantage Over Fluorobenzene Sulfonamide Congener

The target compound incorporates five hydrogen bond acceptors (HBA = 5) versus four in the 3-fluoro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide analog [1][2]. The additional acceptor is contributed by the pyridine nitrogen at the 3‑position of the sulfonamide terminus, which is absent in the fluorobenzene analog. This difference in HBA capacity can alter binding pose energetics in target pockets that coordinate through nitrogen‑lone‑pair interactions.

Hydrogen bonding Molecular recognition Sulfonamide SAR

Evidence Gap Disclaimer: Limited Publicly Available Quantitative Biological Data for This Specific Compound

As of 2026‑04‑30, a systematic search of PubMed, BindingDB, ChEMBL, and Google Patents has not returned any primary research articles, bioassay records, or patents that disclose quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, or % inhibition) specifically for CAS 2097902‑80‑0. The compound appears in PubChem (CID 122283187) with computed physicochemical properties but without biological annotations [1]. Published antiviral activity data are available for imidazo[1,2-a]pyridine mesoionic sulfonamides, such as compound A33 (curative activity 51.0%, protective activity 62.0%, inactivating activity 82.1% against PVY at 500 mg/L) [2]; however, the target compound is a non‑mesoionic, neutral sulfonamide and cannot be assumed to share those activity levels. Procurement decisions should therefore be guided by the structural and physicochemical differentiation evidence presented above, while the absence of direct target‑engagement data should be mitigated by requesting custom profiling or screening against the user’s specific target of interest.

Data transparency Procurement decision Biological assays

Recommended Application Scenarios for N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide Based on Quantitative Evidence


Biochemical Kinase Panel Screening with Aqueous-Compatible Dosing Protocols

The compound’s lower computed XLogP3‑AA (1.8) and elevated TPSA (85.3 Ų) relative to fully aromatic imidazopyridine sulfonamides [1] recommend it for kinase profiling panels that require DMSO‑sparing compound dosing. Its enhanced aqueous compatibility reduces the risk of solvent‑induced assay artifacts, making it suitable for ADP‑Glo™, LanthaScreen™, or Caliper mobility‑shift assays where high‑DMSO vehicles (>1% v/v) compromise enzyme activity.

Fragment‑Based or Scaffold‑Hopping Library Enrichment

The unique combination of a partially saturated tetrahydroimidazo[1,2-a]pyridine core with an ortho‑phenyl‑linked pyridine‑3‑sulfonamide terminus [1] adds structural diversity to screening libraries that are dominated by fully aromatic imidazo[1,2-a]pyridines. This scaffold‑hopping opportunity is valuable for hit‑finding campaigns targeting ATP‑binding pockets where the tetrahydropyridine ring may adopt conformations that evade known resistance mutations.

Extracellular or Cell‑Surface Receptor Binding Assays

With five hydrogen bond acceptors—including the pyridine‑3‑nitrogen [1]—the compound offers a polar surface profile (TPSA 85.3 Ų) that biases permeability against passive membrane diffusion. This property is advantageous for extracellular targets (e.g., GPCRs, cytokine receptors, or ion channel extracellular domains) where intracellular accumulation is undesirable and target engagement is measured by radioligand displacement or SPR biosensor methods.

Exploratory Synthesis‑on‑Demand for Structure‑Activity Relationship (SAR) Expansion

While publicly available biological data for CAS 2097902‑80‑0 remain absent as of 2026‑04‑30 [1], the compound’s commercial availability from screening library suppliers in ≥95% purity enables initial singleton screening against user‑defined targets. If activity is confirmed, the pyridine‑3‑sulfonamide terminus provides a synthetic handle for amide coupling or N‑alkylation derivatization to rapidly expand SAR around the sulfonamide vector.

Quote Request

Request a Quote for N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.